molecular formula C5H11NO2Se B577858 L-Selenomethionine-(methyl-13C) CAS No. 1217470-45-5

L-Selenomethionine-(methyl-13C)

Cat. No.: B577858
CAS No.: 1217470-45-5
M. Wt: 197.111
InChI Key: RJFAYQIBOAGBLC-YWQIHCTDSA-N
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Description

L-Selenomethionine-(methyl-13C) is a selenium-containing amino acid where the methyl group is labeled with carbon-13. This compound is a derivative of selenomethionine, which is a naturally occurring amino acid found in various plants and grains. Selenium is an essential trace element that plays a crucial role in various biological processes, including antioxidant defense and thyroid hormone metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of L-Selenomethionine-(methyl-13C) typically involves the following steps:

    Reaction of L-methionine with iodomethane: This reaction occurs in water to form an intermediate compound.

    Reaction with selenium sodium methoxide: The intermediate is then reacted with selenium sodium methoxide in an alcohol solvent. After the reaction is complete, the mixture is quenched with glacial acetic acid, and the pH is adjusted to 5-6. .

Industrial Production Methods

Industrial production methods for L-Selenomethionine-(methyl-13C) are designed to be cost-effective and environmentally friendly. The raw materials and reagents used are commercially available, and the process avoids the generation of malodorous and toxic byproducts, making it favorable for labor protection and environmental sustainability .

Chemical Reactions Analysis

Mechanism of Action

L-Selenomethionine-(methyl-13C) exerts its effects primarily through its incorporation into proteins as selenoproteins. These selenoproteins function as antioxidants, protecting cells from damage caused by reactive oxygen species. The compound also plays a role in the formation and recycling of glutathione, another important antioxidant . The molecular targets and pathways involved include the depletion of reactive oxygen species and the enhancement of antioxidant defense mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Selenomethionine-(methyl-13C) is unique due to its incorporation into proteins in place of methionine, which aids in the structural elucidation of proteins by X-ray crystallography. The carbon-13 labeling also makes it a valuable tool in metabolic studies and tracer experiments .

Properties

IUPAC Name

(2S)-2-amino-4-(113C)methylselanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFAYQIBOAGBLC-YWQIHCTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Se]CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][Se]CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745875
Record name (2S)-2-Amino-4-[(~13~C)methylselanyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217470-45-5
Record name (2S)-2-Amino-4-[(~13~C)methylselanyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Selenomethionine-(methyl-13C)
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